Odor Threshold Comparison: Isobutyl Hexanoate vs. Ethyl Hexanoate in Distilled Spirit Matrix
In a comprehensive review of Baijiu and distilled liquor odorants, isobutyl hexanoate exhibited an odor threshold of 5250.31 µg·L⁻¹, substantially higher than the 55.3 µg·L⁻¹ reported for ethyl hexanoate in the same analytical framework [1]. The calculated Odor Activity Value (OAV) for isobutyl hexanoate was 1, whereas ethyl hexanoate reached OAV values up to 36,848 in strong-aroma Baijiu, reflecting a >36,000-fold difference in aroma contribution potential at equivalent concentrations [1]. This positions isobutyl hexanoate as a low-impact background fruity note modifier rather than a dominant top-note compound.
| Evidence Dimension | Odor detection threshold in aqueous ethanol (distilled spirit matrix) |
|---|---|
| Target Compound Data | 5250.31 µg·L⁻¹ (isobutyl hexanoate) |
| Comparator Or Baseline | 55.3 µg·L⁻¹ (ethyl hexanoate, CAS 123-66-0) |
| Quantified Difference | ~95-fold higher threshold (isobutyl hexanoate is less potent); OAV difference >36,000-fold |
| Conditions | Odor threshold determined in Baijiu matrix; OAV calculated from concentration data in strong-aroma, light-aroma, soy sauce, and rice-aroma Baijiu types |
Why This Matters
Formulators selecting isobutyl hexanoate over ethyl hexanoate gain a quantifiably milder aroma impact, enabling precise background fruity modulation without overwhelming the sensory profile.
- [1] Qiao, L., Wang, J., Wang, R., Zhang, N., & Zheng, F. (2023). A review on flavor of Baijiu and other world-renowned distilled liquors. Food Chemistry: X, 20, 100870. Table 1 and Table 2. View Source
